![molecular formula C12H17FN2O B1404261 3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine CAS No. 490021-92-6](/img/structure/B1404261.png)

3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine

Descripción general

Descripción

Molecular Structure Analysis

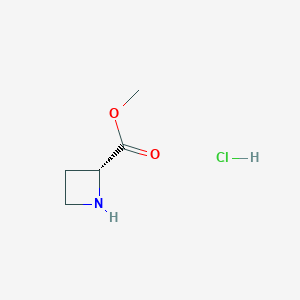

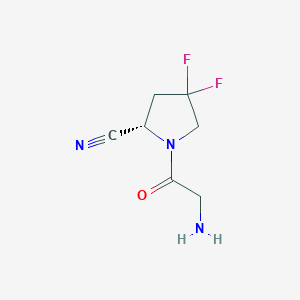

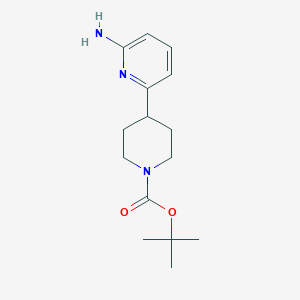

The molecular structure of “3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine” would be expected to include an azetidine ring (a four-membered ring containing nitrogen), a propylamine group (a three-carbon chain with an amine group), and a fluoro-phenoxy group (a phenyl ring with a fluorine atom and an ether linkage) .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

The synthesis of azetidine derivatives, including those similar to 3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine, is a significant area of research in medicinal chemistry. These compounds serve as key intermediates for developing potent inhibitors targeting various biological pathways. For instance, an asymmetric synthesis of L-694,458, a potent inhibitor of human leukocyte elastase, highlights the utility of azetidine derivatives in creating therapeutic agents (Cvetovich et al., 1996). Furthermore, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid demonstrates the versatility of azetidine compounds in medicinal chemistry as building blocks for drug discovery (Van Hende et al., 2009).

Biochemical and Pharmacological Applications

Azetidine derivatives are explored for their biochemical and pharmacological applications, especially in the context of receptor binding and imaging studies. For example, the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a novel positron emission tomography (PET) ligand for nicotinic receptors, underscore the potential of azetidine derivatives in neuroimaging and the study of neurological diseases (Doll et al., 1999).

Drug Development and Enhancement

The development of azetidine-containing compounds extends to enhancing the pharmacological profiles of existing drugs. The discovery of SCH 58235, a potent inhibitor of cholesterol absorption, illustrates how modifications to the azetidine moiety can lead to drugs with improved efficacy and pharmacokinetic properties (Rosenblum et al., 1998).

Antibacterial and Antitumor Activities

Research into azetidine derivatives also encompasses their antibacterial and antitumor activities. Novel Schiff base and azetidinone derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of these compounds in addressing antibiotic resistance (Vashi & Naik, 2004). Additionally, the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones as tubulin-targeting antitumor agents highlight the therapeutic potential of azetidine derivatives in cancer treatment (Greene et al., 2016).

Propiedades

IUPAC Name |

3-[3-(4-fluorophenoxy)azetidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-10-2-4-11(5-3-10)16-12-8-15(9-12)7-1-6-14/h2-5,12H,1,6-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYLGSCNERZEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCCN)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B1404189.png)

![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)